3-methylbutyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
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Overview
Description
3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromen-7-yl core, introduction of the trifluoromethyl group, and subsequent esterification with 3-methylbutyl acetate. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The process may also include purification steps such as distillation, crystallization, and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic applications due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of tumor growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutyl 2-methylbutanoate: Similar ester structure but lacks the chromen-7-yl core and trifluoromethyl group.
Hexyl 2-methylbutanoate: Another ester with a different alkyl chain and no aromatic ring.
4-Methylphenyl 3-methylbutanoate: Contains an aromatic ring but differs in the position and type of substituents.
Uniqueness
3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its combination of a chromen-7-yl core, trifluoromethyl group, and ester functionality. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C24H23F3O6 |
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Molecular Weight |
464.4 g/mol |
IUPAC Name |
3-methylbutyl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C24H23F3O6/c1-14(2)9-10-30-20(28)13-31-16-7-8-18-19(12-16)33-23(24(25,26)27)22(21(18)29)32-17-6-4-5-15(3)11-17/h4-8,11-12,14H,9-10,13H2,1-3H3 |
InChI Key |
LZNJOFDESAWNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OCCC(C)C)C(F)(F)F |
Origin of Product |
United States |
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